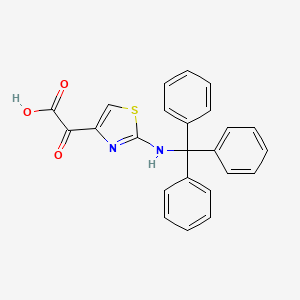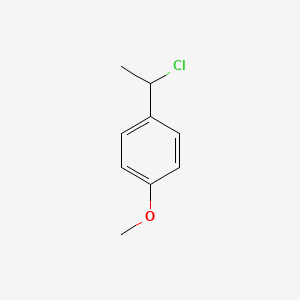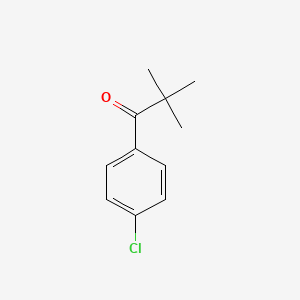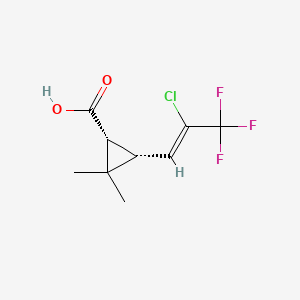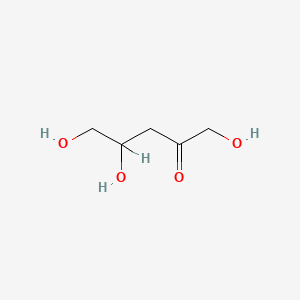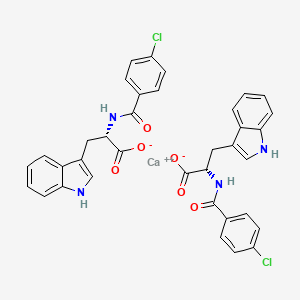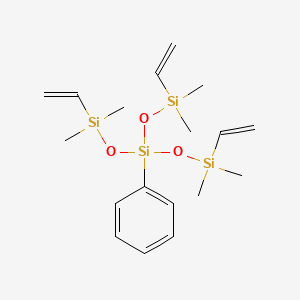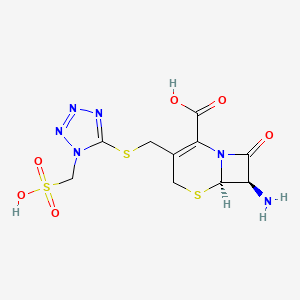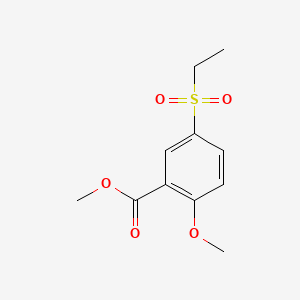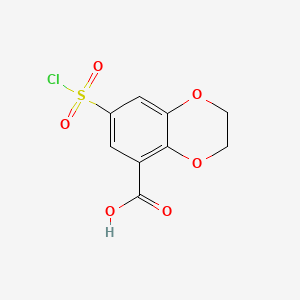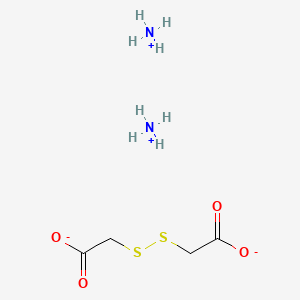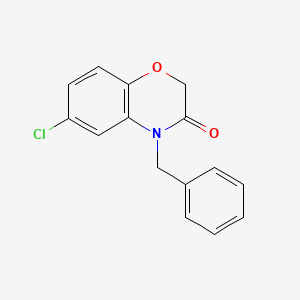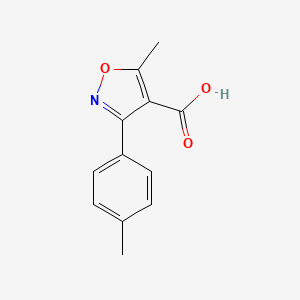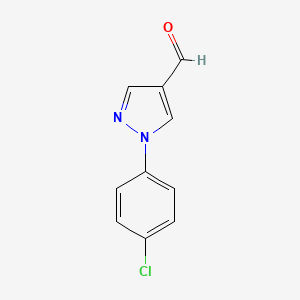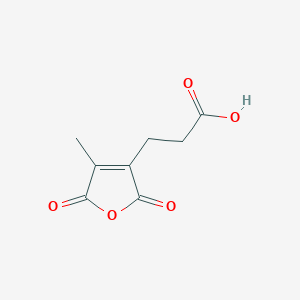
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Descripción general
Descripción
“2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is a chemical compound with the molecular formula C8H8O5 . It is a white to almost white powder or crystal . It is also known as "2-(2-Carboxyethyl)-3-methylmaleic Anhydride" .
Synthesis Analysis
The synthesis of “2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is complex and requires a multi-step process . One possible method starts from 4-methylfuranone, and through a series of reaction steps, including oxidation, reduction, and esterification, the target product is obtained .
Molecular Structure Analysis
The molecular structure of “2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is represented by the SMILES notation: CC1=C(CCC(O)=O)C(=O)OC1=O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.15 g/mol . It has a predicted density of 1.408±0.06 g/cm3 . The melting point ranges from 97.0 to 101.0 °C , and the predicted boiling point is 391.0±25.0 °C .
Aplicaciones Científicas De Investigación
Metabolic Implications and Diabetes Research
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite related to the chemical structure , has been identified as an endogenous compound with significant implications in diabetes research. Elevated serum levels of CMPF have been found in patients with gestational diabetes, impaired glucose tolerance, or type 2 diabetes mellitus, suggesting its role in impaired glucose tolerance and decreased glucose utilization. CMPF is believed to cause mitochondrial dysfunction, oxidative stress response, and dysregulation of transcription factors, leading to reduced insulin biosynthesis (Zhang, 2018).
Analytical Chemistry
In analytical chemistry, a method has been developed for the simultaneous quantification of indoxyl sulfate and CMPF in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This assay is significant for its potential to predict the activities of drug metabolizing enzymes and drug transporters in individual patients, showcasing the utility of CMPF and related compounds in therapeutic monitoring and pharmacokinetics (Oda et al., 2022).
Synthesis Methods
Research into efficient synthesis methods for derivatives of the compound includes a novel one-pot method for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives. This process highlights the compound's relevance in organic synthesis and material science, providing a pathway for developing new materials and chemicals with potential applications in various industries (Mohammadizadeh, Saberi, & Taghavi, 2016).
Biocatalysis and Sustainable Chemistry
The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from derivatives of the compound has been explored as a sustainable approach to synthesizing bio-based polymers. This research is crucial for the development of green chemistry pathways for producing sustainable materials, showcasing the potential of these compounds in reducing reliance on petroleum-derived chemicals (Yuan et al., 2019).
Safety And Hazards
The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautions include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and washing with plenty of water in case of skin contact . If eye irritation persists, medical advice or attention should be sought .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methyl-2,5-dioxofuran-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJLYXRIRBVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457909 | |
| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |
CAS RN |
487-66-1 | |
| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



